molecular formula C24H28N4O3 B3787523 N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B3787523
M. Wt: 420.5 g/mol
InChI Key: IYAXODDYYBYSID-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-18-15-21(31-26-18)17-27(2)24(29)22-8-3-4-9-23(22)30-20-10-13-28(14-11-20)16-19-7-5-6-12-25-19/h3-9,12,15,20H,10-11,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAXODDYYBYSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide involves multiple steps, including the formation of the oxazole ring, the piperidine ring, and the benzamide moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

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